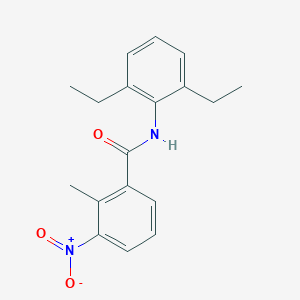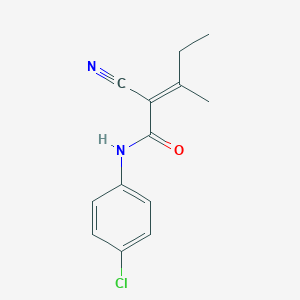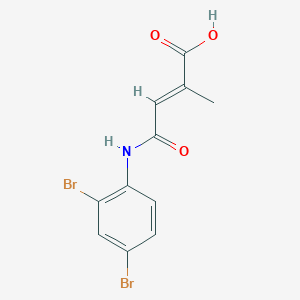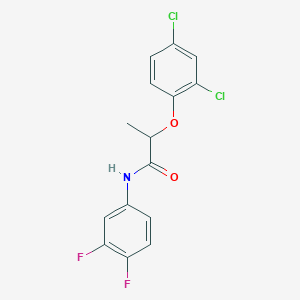![molecular formula C25H24N4O5 B455775 N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B455775.png)
N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and furan-containing molecules. Examples include:
- 3,5-dimethyl-1H-pyrazole
- 2-nitro-4-methylphenol
- 2-furamide derivatives
Uniqueness
N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H24N4O5 |
|---|---|
Molecular Weight |
460.5g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H24N4O5/c1-16-4-10-23(22(12-16)29(31)32)33-15-21-9-11-24(34-21)25(30)26-20-7-5-19(6-8-20)14-28-18(3)13-17(2)27-28/h4-13H,14-15H2,1-3H3,(H,26,30) |
InChI Key |
HKLDIXNNOUNNFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C(=CC(=N4)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C(=CC(=N4)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,3-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B455693.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanohydrazide](/img/structure/B455696.png)
![diethyl 1-{2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455698.png)
methanone](/img/structure/B455700.png)
![N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B455701.png)
![4-ethyl-5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455702.png)
![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B455703.png)


![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455707.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455710.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(3-iodobenzylidene)acetohydrazide](/img/structure/B455712.png)

